molecular formula C15H26O2 B14455391 1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol CAS No. 73839-11-9

1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol

Cat. No.: B14455391
CAS No.: 73839-11-9
M. Wt: 238.37 g/mol
InChI Key: XLZGTSHBYJETKL-UHFFFAOYSA-N
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Description

1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol is an organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol typically involves multiple steps, including:

    Formation of the naphthalene core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of substituents: The methyl and prop-1-en-2-yl groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, hydroxyl groups may participate in hydrogen bonding, while alkyl groups may influence hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4a-Dimethyl-7-(prop-1-en-2-yl)naphthalene: Lacks hydroxyl groups.

    1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene: Lacks hydroxyl groups and has a fully saturated naphthalene core.

    1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-dione: Contains carbonyl groups instead of hydroxyl groups.

Uniqueness

1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol is unique due to the presence of both hydroxyl groups and the specific arrangement of its substituents. This combination of features may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

73839-11-9

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

1,4a-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,8a-diol

InChI

InChI=1S/C15H26O2/c1-10(2)12-5-7-14(4)8-6-13(16)11(3)15(14,17)9-12/h11-13,16-17H,1,5-9H2,2-4H3

InChI Key

XLZGTSHBYJETKL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC2(C1(CC(CC2)C(=C)C)O)C)O

Origin of Product

United States

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